molecular formula C15H28N2O3Si B12966380 Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate

Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate

Cat. No.: B12966380
M. Wt: 312.48 g/mol
InChI Key: MFUTUOPEGKGJFE-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate is an organic compound that features a tert-butyl ester and a tert-butyldimethylsilyl-protected hydroxyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butyldimethylsilyl group to protect the hydroxyl group. The final step involves esterification to introduce the tert-butyl ester group.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Protection of the Hydroxyl Group: The hydroxyl group on the pyrazole ring is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyldimethylsilyl-protected hydroxyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other sites on the molecule. The pyrazole ring can participate in various biochemical interactions, making it a versatile scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate is unique due to the combination of the tert-butyldimethylsilyl-protected hydroxyl group and the tert-butyl ester, providing both steric protection and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .

Properties

Molecular Formula

C15H28N2O3Si

Molecular Weight

312.48 g/mol

IUPAC Name

tert-butyl 2-[4-[tert-butyl(dimethyl)silyl]oxypyrazol-1-yl]acetate

InChI

InChI=1S/C15H28N2O3Si/c1-14(2,3)19-13(18)11-17-10-12(9-16-17)20-21(7,8)15(4,5)6/h9-10H,11H2,1-8H3

InChI Key

MFUTUOPEGKGJFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=N1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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